2-(4-Bromophenyl)-3'-iodoacetophenone

Description

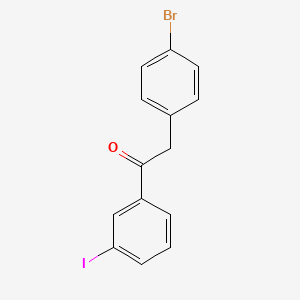

2-(4-Bromophenyl)-3'-iodoacetophenone is a halogenated acetophenone derivative featuring both bromine and iodine substituents on aromatic rings. Its molecular formula is C₁₄H₁₀BrIO, with a molecular weight of 401.04 g/mol. Structurally, it consists of an acetophenone backbone substituted with a bromine atom at the para position of one phenyl ring and an iodine atom at the meta position of the adjacent phenyl ring (Figure 1). This dual halogenation pattern enhances its utility in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and as a precursor for functional materials such as dendrimers and chalcone derivatives .

Synthetic routes typically involve multi-step processes:

- Step 1: Preparation of 1-(4-bromophenyl)-2-(4-iodophenyl)ethyne via a one-pot double elimination reaction (67% yield) .

- Step 2: Oxidation with I₂ and DMSO to form the diketone intermediate (89% yield) .

- Step 3: Knoevenagel condensation with 1,3-diphenylacetone to yield the final product (76% yield) .

Properties

IUPAC Name |

2-(4-bromophenyl)-1-(3-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrIO/c15-12-6-4-10(5-7-12)8-14(17)11-2-1-3-13(16)9-11/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCNVZVJEFHPOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642296 | |

| Record name | 2-(4-Bromophenyl)-1-(3-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-96-5 | |

| Record name | Ethanone, 2-(4-bromophenyl)-1-(3-iodophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)-1-(3-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3’-iodoacetophenone typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely used for forming carbon-carbon bonds between two different aromatic rings. The reaction involves the coupling of 4-bromophenylboronic acid with 3’-iodoacetophenone in the presence of a palladium catalyst and a base . The reaction conditions generally include:

Catalyst: Palladium(II) acetate or palladium(0) complexes

Base: Potassium carbonate or sodium hydroxide

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Industrial Production Methods

Industrial production of 2-(4-Bromophenyl)-3’-iodoacetophenone may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3’-iodoacetophenone can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The acetophenone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The carbonyl group in the acetophenone can be reduced to form alcohols.

Common Reagents and Conditions

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Oxidation: Potassium permanganate or chromium trioxide for oxidizing the acetophenone group.

Reduction: Sodium borohydride or lithium aluminum hydride for reducing the carbonyl group.

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the bromine or iodine atoms.

Oxidation: Formation of carboxylic acids or other oxidized products.

Reduction: Formation of alcohols from the reduction of the carbonyl group.

Scientific Research Applications

2-(4-Bromophenyl)-3’-iodoacetophenone has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structure and reactivity.

Material Science: Used in the synthesis of polymers and other materials with specific properties.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3’-iodoacetophenone depends on its specific application. In organic synthesis, it acts as a building block for forming more complex molecules. In biological systems, its mechanism may involve interactions with cellular targets, leading to various biological effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of 2-(4-Bromophenyl)-3'-iodoacetophenone with related halogenated acetophenones and benzophenones, focusing on structural features, reactivity, and applications.

Table 1: Key Properties of Comparable Compounds

Structural and Reactivity Differences

Halogen Positioning: The meta-iodo substituent in this compound introduces steric hindrance, reducing reactivity in certain coupling reactions compared to para-substituted analogs (e.g., 4'-iodoacetophenone derivatives) . Dual Halogens: The bromine (electron-withdrawing) and iodine (bulky substituent) combination enables selective cross-coupling. For example, Suzuki reactions preferentially target the bromine site due to its lower bond dissociation energy compared to iodine .

Functional Group Effects: Cyanophenyl Analog: 2-(3-Cyanophenyl)-3'-iodoacetophenone exhibits stronger electron-withdrawing effects from the cyano group, enhancing its utility in charge-transfer materials .

Biological Activity

2-(4-Bromophenyl)-3'-iodoacetophenone is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically employs the Suzuki-Miyaura coupling reaction , which is a well-established method for forming carbon-carbon bonds between aromatic rings. The process involves:

- Reagents : 4-bromophenylboronic acid and 3'-iodoacetophenone.

- Catalysts : Palladium(II) acetate or palladium(0) complexes.

- Base : Potassium carbonate or sodium hydroxide.

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature : 80-100°C.

This method allows for the introduction of halogen substituents, which are crucial for the compound's reactivity and biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values indicate its potency in inhibiting bacterial growth .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been evaluated against several cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- A549 (lung cancer)

The IC50 values for these cell lines were found to be in the low micromolar range, indicating promising anticancer potential .

The biological activity of this compound is attributed to its ability to interact with cellular targets. The presence of both bromine and iodine atoms enhances its reactivity, allowing it to form complexes with proteins and enzymes involved in critical cellular processes. This interaction can disrupt normal cellular functions, leading to apoptosis in cancer cells and inhibition of bacterial growth .

Case Studies

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various halogenated acetophenones, including this compound. The study highlighted its superior activity against resistant strains of bacteria, suggesting its potential as a novel antibiotic .

- Cancer Research : In a study focusing on breast cancer treatment, researchers found that treatment with this compound led to a significant reduction in tumor size in xenograft models. The study reported that the compound induced apoptosis through the activation of caspase pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.